

Everolimus therapeutic drug monitoring methods comparison

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Compound Focus: Everolimus

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Comparison of Analytical Methods for Everolimus TDM

The table below summarizes the key characteristics and performance data of the main analytical methods used for Everolimus TDM.

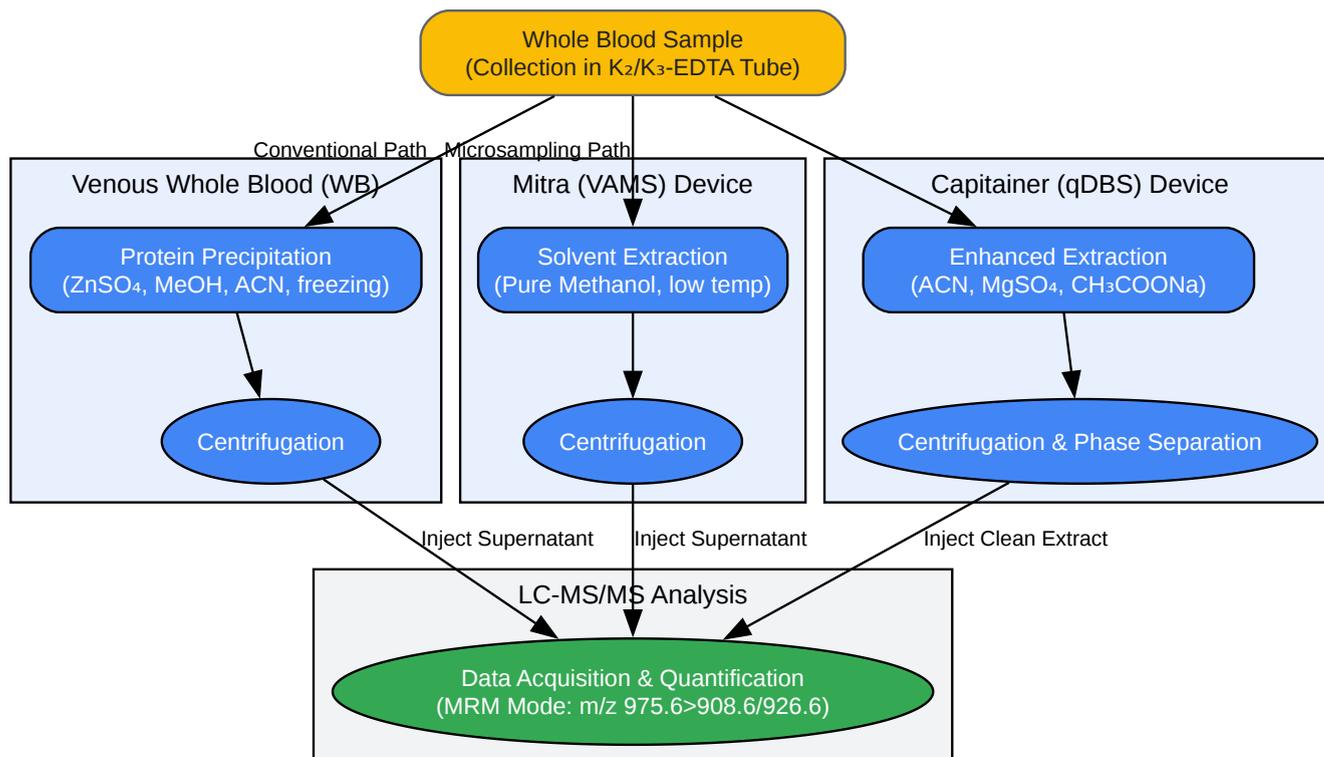
Method Category	Specific Method/Platform	Key Characteristics	Reported Performance (Precision, Correlation, etc.)	Key Advantages	Key Limitations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	In-house developed LC-MS/MS [1] [2]	Considered the "gold standard"; high specificity; uses stable isotope-labeled internal standard (e.g., D4-EVE) [1].	Inter-lab variability (CV): Avg. 14.8% (range 6.5-23.2%) [2].	High specificity and sensitivity; can be adapted for novel sampling techniques [1].	Higher inter-lab variability; requires significant technical expertise and resources [2] [3].
	Waters MassTrak Immunosuppressants XE Kit [3]	Commercial kit for UPLC-MS/MS; includes calibrators, controls, column, and	Total imprecision <15% CV; Deming regression vs. in-house method:	Standardized reagents and protocols; easier implementation [3].	Platform-specific; may still require mass spectrometry expertise.

Method Category	Specific Method/Platform	Key Characteristics	Reported Performance (Precision, Correlation, etc.)	Key Advantages	Key Limitations
		pre-defined method.	$y=0.973x+0.03$, $R=0.9815$ [3].		
Immunoassays	Everolimus Quantitative Microsphere System (QMS) [2]	Homogeneous particle-enhanced turbidimetric immunoassay; calibrated to match LC-MS/MS results from patient samples.	Inter-lab variability (CV): Avg. 11.1% (range 4.2-26.4%) [2].	Faster, easier to operate; more standardized; suitable for clinical labs without MS [2].	May be susceptible to non-specific matrix effects; calibration can lead to underestimation in spiked samples [2].
Volumetric Microsampling coupled with LC-MS/MS	Mitra (VAMS) [1] [4]	Volumetric absorptive microsampling; collects a fixed volume (e.g., 10 μ L) of capillary blood.	Excellent agreement with venous WB per Passing-Bablok/Bland-Altman; minimal hematocrit effect [1] [4].	Enables decentralized, patient-centric sampling; minimal invasiveness [1] [4].	Risk of sample contamination; requires specific extraction protocols [1].
	Capitainer (qDBS) [1] [4]	Quantitative dried blood spot; device collects two fixed 10 μ L samples.	Excellent agreement with venous WB; minimal hematocrit effect [1] [4].	Lower risk of contamination vs. VAMS; enables duplicate analysis [1].	More complex extraction due to matrix interferences (e.g., Patent Blue dye) [1].

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a detailed breakdown of the experimental protocols as described in the literature.

1. Sample Preparation Workflow The sample preparation process varies by method but generally follows a pathway from sample collection to data analysis. The following diagram illustrates the core workflows for the three main sample types used in **Everolimus** TDM.



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*Diagram: Sample Preparation Workflow for **Everolimus** TDM. The process diverges based on sample type (venous whole blood, VAMS, or qDBS) but converges for LC-MS/MS analysis. ACN: Acetonitrile; MeOH: Methanol [1] [4].*

2. LC-MS/MS Analytical Conditions A typical LC-MS/MS method for **Everolimus** quantification uses the following conditions [1]:

- **Chromatography:**
 - **Column:** Polar-modified C18 (e.g., Kinetex Polar C18).
 - **Mobile Phase:** A) 2 mM Ammonium Acetate with 0.1% Formic Acid in Water; B) 2 mM Ammonium Acetate with 0.1% Formic Acid in Methanol (or Acetonitrile).
 - **Gradient:** Timed gradient elution (e.g., starting from 50% B to 100% B).
 - **Retention Time:** ~0.92 minutes for **Everolimus**.
- **Mass Spectrometry:**
 - **Ionization:** Positive electrospray ionization (ESI+).
 - **Monitoring:** Multiple Reaction Monitoring (MRM).
 - **Ion Transitions:** **Everolimus:** 975.6 > 908.6 (quantifier), 975.6 > 926.6 (qualifier). Internal Standard (D4-EVE): 979.6 > 912.6.

Clinical Validation & Application Data

Method Correlation and Agreement

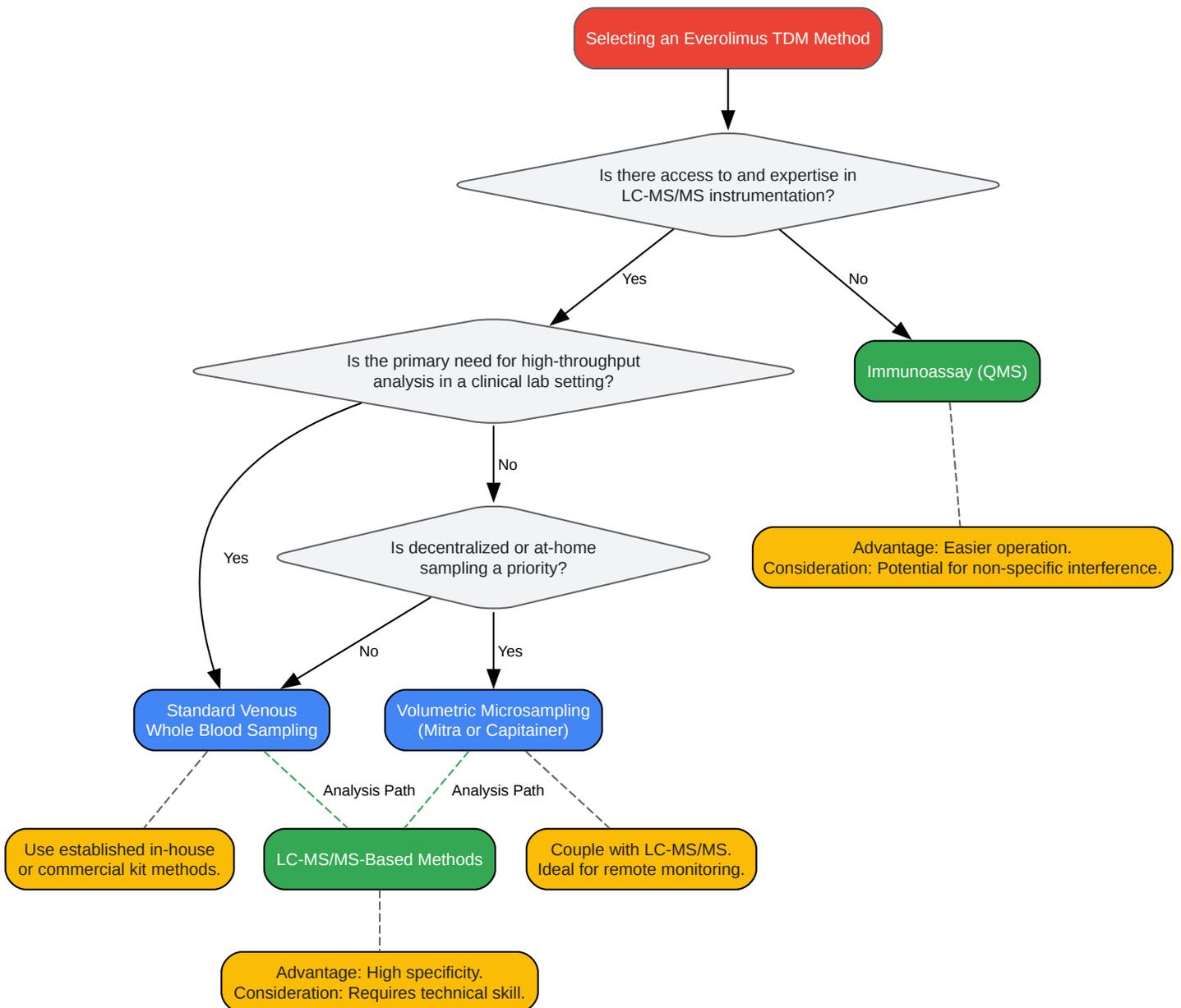
- A 2025 study comparing microsampling to venous whole blood using **Passing-Bablok regression** and **Bland-Altman plots** demonstrated excellent agreement, supporting the reliability of Mitra and Capitainer devices for clinical use [1] [4].
- A long-term cross-validation program showed that both LC-MS/MS and QMS assays produced comparable results for clinical patient samples, though LC-MS/MS methods exhibited a trend toward higher inter-laboratory variability [2].

Real-World Pharmacokinetic Variability

- A 2024 study in tuberous sclerosis complex (TSC) patients highlighted the critical importance of TDM, revealing extensive **inter-patient (24-fold)** and **intra-patient (CV 40-43%) variability** in **Everolimus** exposure [5].
- **Comedication with enzyme-inducing antiepileptic medications (e.g., carbamazepine, phenytoin)** was found to decrease **Everolimus** concentration/dose ratios by **50%**, underscoring the necessity for TDM in these patients [5].

Key Considerations for Method Selection

The following diagram outlines a decision-making pathway to guide the selection of an appropriate TDM method based on laboratory setup, sample logistics, and clinical needs.



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Diagram: Decision Workflow for **Everolimus** TDM Method Selection. This pathway helps identify the most suitable analytical approach based on laboratory capabilities and clinical requirements.

The field of **Everolimus** TDM is advancing, with a strong trend towards **patient-centric sampling** using microsampling devices, supported by robust LC-MS/MS methods [1] [6]. The International Association of Therapeutic Drug Monitoring

and Clinical Toxicology (IATDMCT) has released a second consensus report in 2025, reinforcing the role of TDM and incorporating new evidence for personalized **Everolimus** therapy [6].

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